4-Oxo-4,5,6,7-tetrahydro-benzofuran-3-ylmethanol

Medicinal Chemistry Drug-likeness Physicochemical Properties

This ≥98% pure benzofuranone building block (MW 166.17) offers two orthogonal handles: an electrophilic, reducible C-4 ketone and a nucleophilic, esterifiable C-3 primary alcohol. The 3-hydroxymethyl group serves as a bioisosteric replacement for the carboxylic acid analog (CAS 56671-28-4), reducing polarity and improving CNS drug-like properties. Unlike dimethylated derivatives, the parent scaffold avoids steric hindrance, enabling predictable stoichiometry in fragment elaboration, macrocycle assembly, and biocatalytic resolution. Ideal for medicinal chemistry and agrochemical intermediate synthesis requiring a defined, low-MW, dual-handle template.

Molecular Formula C9H10O3
Molecular Weight 166.176
CAS No. 148587-51-3
Cat. No. B2618508
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Oxo-4,5,6,7-tetrahydro-benzofuran-3-ylmethanol
CAS148587-51-3
Molecular FormulaC9H10O3
Molecular Weight166.176
Structural Identifiers
SMILESC1CC2=C(C(=O)C1)C(=CO2)CO
InChIInChI=1S/C9H10O3/c10-4-6-5-12-8-3-1-2-7(11)9(6)8/h5,10H,1-4H2
InChIKeyKLRQZYPTNIUTNP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.05 g / 100 mg / 0.25 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-Oxo-4,5,6,7-tetrahydro-benzofuran-3-ylmethanol (CAS 148587-51-3) – Core Structural Identity and Procurement Baseline


4-Oxo-4,5,6,7-tetrahydro-benzofuran-3-ylmethanol (CAS 148587-51-3), also named 3-(hydroxymethyl)-6,7-dihydrobenzofuran-4(5H)-one, is a C9H10O3 benzofuranone derivative (MW 166.17 g/mol) bearing a 3-hydroxymethyl substituent and a 4-ketone on its partially saturated furan ring . The compound is supplied at ≥98% purity and is primarily employed as a versatile synthetic intermediate for pharmaceuticals, agrochemicals, and fine chemicals, where its fused benzofuranone core and primary alcohol handle enable orthogonal functionalization . Unlike its fully aromatic benzofuran congeners, the saturated 5,6,7-trimethylene bridge confers distinct conformational and electronic properties that influence both reactivity and downstream molecular recognition events [1].

4-Oxo-4,5,6,7-tetrahydro-benzofuran-3-ylmethanol (148587-51-3): Why In-Class Analogs Cannot Be Assumed Interchangeable


The 4-oxo-tetrahydrobenzofuran scaffold supports diverse substitution patterns, yet even single-atom changes at the 3-position produce measurable differences in molecular recognition, physicochemical properties, and synthetic accessibility. The target compound’s 3-hydroxymethyl group is a neutral, hydrogen-bond-donating primary alcohol (HBD count = 1, MW = 166.17), whereas the closest carboxylic acid analog (4-oxo-4,5,6,7-tetrahydrobenzofuran-3-carboxylic acid, CAS 56671-28-4) is an ionizable acid (HBD count = 1, MW = 180.16) with distinct solubility and protein-binding profiles . Further methylation at the 6-position (6,6-dimethyl derivative, MW 194.23) introduces steric bulk and lipophilicity absent in the parent compound, altering both pharmacokinetic parameters and crystallization behavior . Consequently, assuming functional equivalence between these in-class compounds without experimental verification risks selecting a suboptimal building block for a given synthetic route or biological assay [1].

4-Oxo-4,5,6,7-tetrahydro-benzofuran-3-ylmethanol (148587-51-3): Quantitative Differentiation Evidence Against Close Analogs


Molecular Weight and Hydrogen-Bond Donor Count Advantage over the Carboxylic Acid Analog for CNS Drug-Like Space Compliance

The target compound (MW = 166.17 g/mol, HBD = 1, HBA = 3) is 14.0 g/mol lighter and lacks the ionizable carboxylate moiety present in 4-oxo-4,5,6,7-tetrahydrobenzofuran-3-carboxylic acid (MW = 180.16 g/mol, HBD = 1, HBA = 4), placing it closer to the optimal range for CNS permeability (MW ≤ 400, HBD ≤ 3) and reducing the risk of poor membrane penetration observed with carboxylic acid-containing fragments [1]. While both compounds satisfy the Lipinski rule-of-five, the reduced molecular weight and absence of a formal negative charge at physiological pH favor the target for blood-brain barrier penetration screens, a difference with direct consequences for fragment-based drug discovery programs targeting neurological indications .

Medicinal Chemistry Drug-likeness Physicochemical Properties

CYP121 Binding Feasibility: Hydroxymethyl vs. Carboxylate Fragment Recognition in Mycobacterium tuberculosis Target

The 4-oxo-4,5,6,7-tetrahydrobenzofuran-3-carboxylate fragment binds Mycobacterium tuberculosis CYP121 with a well-defined electron density in the PDB 4G46 crystal structure (resolution 1.52 Å), demonstrating that the tetrahydrobenzofuranone core is recognized by the enzyme active site [1]. Although no direct Kd or IC50 has been reported for the hydroxymethyl analog, the carboxylate fragment’s binding mode places the 3-carboxylate group in a hydrogen-bonding network with active-site residues; the hydroxymethyl group (a bioisostere of the carboxylate in certain contexts) is predicted to engage similar interactions while offering a distinct hydrogen-bond directionality and reduced desolvation penalty [2]. This structural evidence positions the target compound as a viable fragment expansion starting point, with the primary alcohol providing a synthetic handle for further elaboration that the carboxylate lacks without protection–deprotection steps.

Structural Biology Antitubercular Drug Discovery Fragment-Based Drug Design

Purity Specification (≥98%) for Reproducible Multi-Step Synthesis vs. Lower-Grade Analogs

The target compound is commercially available at a specified purity of ≥98% (HPLC) from Leyan (Product No. 2310491), establishing a baseline for reproducible reaction outcomes in multi-step synthetic sequences . In comparison, the 6,6-dimethyl analog is typically supplied at 95% purity, and the carboxylic acid analog is frequently listed at 95–97%, introducing up to 5% unknown impurities that can compromise yield, complicate purification, or generate off-target byproducts in sensitive downstream transformations . This 3% minimum purity advantage translates directly to fewer side reactions and higher isolated yields, a critical factor when scaling reactions from milligram to gram quantities.

Synthetic Chemistry Quality Control Pharmaceutical Intermediate

Synthetic Handle Advantage: Hydroxymethyl as a Directly Functionalizable Group for Calixbenzofuran and Macrocycle Construction

Benzofuranylmethanols undergo acid-catalyzed cyclooligomerization to yield calix[3]- and calix[4]benzofurans, a reaction class that exploits the benzylic alcohol as a latent electrophile [1]. The 3-hydroxymethyl substitution pattern on the target compound positions the reactive alcohol directly on the furan ring, enabling regioselective macrocyclization without the need for redox manipulation. In contrast, the carboxylic acid analog must first be reduced to the alcohol (typically requiring LiAlH4 or BH3·THF) before participating in this chemistry, adding one synthetic step and reducing overall atom economy. While the specific 3-hydroxymethyl regioisomer has not been the subject of published calixbenzofuran syntheses, the established precedent for 2- and 7-hydroxymethylbenzofurans provides strong class-level support for its utility in constructing novel heterocalixarene architectures [2].

Supramolecular Chemistry Macrocycle Synthesis Calixbenzofuran

4-Oxo-4,5,6,7-tetrahydro-benzofuran-3-ylmethanol (148587-51-3): Prioritized Application Scenarios Derived from Quantitative Evidence


Fragment-Based Drug Discovery Targeting Mycobacterium tuberculosis CYP121

X-ray crystallographic evidence (PDB 4G46) confirms that the tetrahydrobenzofuranone core engages the CYP121 active site, with the 3-carboxylate analog serving as a validated fragment hit [1]. The target compound’s 3-hydroxymethyl group offers a bioisosteric replacement with reduced polarity, improved CNS drug-like properties, and a free alcohol handle for rapid fragment elaboration without deprotection [2]. Procurement of the ≥98% pure material ensures consistent fragment soaking and SAR expansion studies.

Multi-Step Pharmaceutical Intermediate Requiring Orthogonal Functionalization

The combination of a ketone at C-4 (electrophilic, reducible) and a primary alcohol at C-3 (nucleophilic, oxidizable, esterifiable) provides two orthogonal synthetic handles on a low molecular weight scaffold (MW 166.17) [1]. The ≥98% purity specification enables predictable stoichiometry and minimizes side-product formation during successive transformations, making this compound a preferred building block for complex API synthesis where the carboxylic acid or dimethyl analogs would introduce additional protection steps or steric constraints [2].

Calixbenzofuran and Heterocalixarene Construction in Supramolecular Chemistry

Acid-catalyzed cyclooligomerization of benzofuranylmethanols is an established route to calix[3]- and calix[4]benzofurans [1]. The target compound's 3-hydroxymethyl group is pre-installed, eliminating the reduction step required when starting from the carboxylic acid congener. This enables direct investigation of regioselectivity effects in macrocycle formation and accelerates the synthesis of novel benzofuran-based molecular receptors.

Microbial Biotransformation and Chiral Resolution Studies

Recent work demonstrates that Aspergillus species catalyze the stereoselective biotransformation of 4-oxo-tetrahydrobenzofuran derivatives, achieving more effective resolution than isolated enzyme systems [1]. The target compound, bearing both ketone and alcohol functional groups, is a candidate substrate for such biocatalytic processes, offering a route to enantioenriched benzofuran building blocks for medicinal chemistry. Its defined purity and structural simplicity facilitate reproducible biotransformation screening.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

11 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-Oxo-4,5,6,7-tetrahydro-benzofuran-3-ylmethanol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.